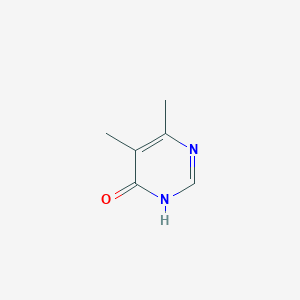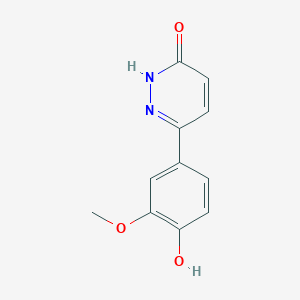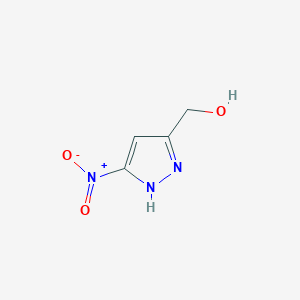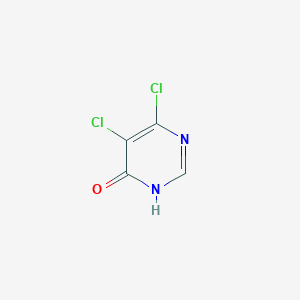![molecular formula C18H28N4 B1418257 N-(tert-Butyl)-6',7'-dimethyl-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine CAS No. 1171500-61-0](/img/structure/B1418257.png)
N-(tert-Butyl)-6',7'-dimethyl-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine
Vue d'ensemble
Description
The compound “N-(tert-Butyl)-6’,7’-dimethyl-1’H-spiro[piperidine-4,2’-quinoxalin]-3’-amine” is a complex organic molecule. It contains a spirocyclic structure, which is a compound with two rings sharing a single atom, in this case, a quaternary carbon atom. The molecule also contains a piperidine ring, which is a six-membered ring with one nitrogen atom, and a quinoxaline moiety, which is a bicyclic compound containing two nitrogen atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring, the introduction of the tert-butyl group, and the formation of the quinoxaline ring. The exact synthetic route would depend on the starting materials and the specific conditions used .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in the molecule. The amine group could participate in various reactions, such as alkylation, acylation, and condensation reactions. The quinoxaline moiety could also undergo various transformations, depending on the reaction conditions .Applications De Recherche Scientifique
Synthesis Techniques
- A synthesis method for spiropiperidine derivatives, including N-(tert-Butyl)-6',7'-dimethyl-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine, involves a multi-step procedure starting from commercially available reagents. This process is useful for creating compounds targeting GPCR (G protein-coupled receptors) (Xie et al., 2004).
Chemical Properties and Synthesis
- Novel synthesis methods for related spiropiperidine compounds involve interactions between specific aromatic amines and 4-oxopiperidines, yielding spiropyrroloquinoxalines and derivatives. This one-pot synthesis approach is notable for its simplicity and efficiency (Artico et al., 1992).
Novel Compound Formation
- Research on N-(tert-butyl)-N-(quinoxalin-2-ylmethylene)amine, closely related to the compound , shows that flash vacuum thermolysis can be used to create imidazoazines, highlighting the potential for novel compound formation through specific chemical processes (Justyna et al., 2017).
Application in Antibacterial Agents
- Spiropiperidine derivatives have been synthesized and evaluated for their antibacterial activities against human pathogenic bacteria, indicating potential applications in developing new antibacterial agents (Vinoth et al., 2021).
Application in Metal-Free Organic Synthesis
- The compound and its derivatives have potential applications in metal-free organic synthesis, as demonstrated in the formation of 3-aminoquinoxalinones. This process showcases the utility of such compounds in versatile and functional group tolerant reactions (Gupta et al., 2017).
Novel Hybrid Spiroheterocycles Synthesis
- Research has explored the synthesis of novel hybrid spiroheterocycles involving spiropiperidine structures, achieved through 1,3-dipolar cycloaddition reactions. This indicates the compound's relevance in creating structurally complex and potentially biologically active molecules (Rajesh et al., 2012).
Safety And Hazards
Orientations Futures
The future directions for research on this compound would depend on its intended use. If it’s intended to be a pharmaceutical compound, future research could focus on optimizing its synthesis, improving its efficacy, and minimizing any potential side effects. If it’s intended to be used in materials science, future research could focus on exploring its properties and potential applications .
Propriétés
IUPAC Name |
N-tert-butyl-6,7-dimethylspiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-imine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4/c1-12-10-14-15(11-13(12)2)21-18(6-8-19-9-7-18)16(20-14)22-17(3,4)5/h10-11,19,21H,6-9H2,1-5H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDBXFSTCZIHPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC3(CCNCC3)C(=NC(C)(C)C)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-Butyl)-6',7'-dimethyl-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-Aminopyrazolo[1,5-a]pyrimidin-5-ol](/img/structure/B1418179.png)

![3-(4-methylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1418182.png)

![5-Amino-[1,3,4]thiadiazole-2-carbaldehyde oxime](/img/structure/B1418187.png)



![7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1418192.png)
![3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol](/img/structure/B1418193.png)
![methyl [(4E)-5-oxo-1-phenyl-4-(1-{[2-(trifluoromethyl)phenyl]amino}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B1418194.png)
![1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B1418195.png)